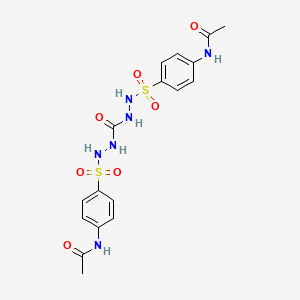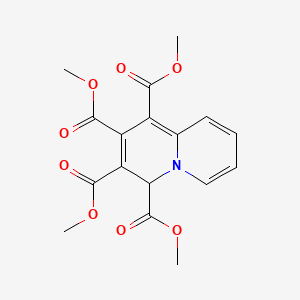
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a benzothieno ring fused with a pyrimidine ring, and a methylthio group attached to the second position of the pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine can be achieved through several methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. This cyclization is typically carried out by heating the reactants under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other functional groups, such as amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent for the methylthio group.
Substitution: Benzylamine can be used for the substitution of the methylthio group, often requiring prior oxidation to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the methylthio group.
Scientific Research Applications
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation, survival, and migration, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core structure and exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine: Another related compound with a thieno ring fused to the pyrimidine ring, known for its potential as a kinase inhibitor.
Benzothieno[2,3-d]pyrimidine: Similar to the target compound but with different substituents, it also shows promise in medicinal chemistry.
Uniqueness
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is unique due to the presence of the methylthio group, which can undergo various chemical modifications to yield derivatives with diverse biological activities. This versatility makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
78052-14-9 |
|---|---|
Molecular Formula |
C11H14N2S2 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-methylsulfanyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)15-10(8)13-11/h2-6H2,1H3,(H,12,13) |
InChI Key |
HYOXSVMQRVRBSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCC2=C(N1)SC3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)






![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
